Methyl 2-methyl-1H-indole-5-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methyl-1H-indole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-9-6-8(11(13)14-2)3-4-10(9)12-7/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTQQYISPCCLIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Chemistry of Methyl 2 Methyl 1h Indole 5 Carboxylate
Electrophilic Substitution Reactions on the Indole (B1671886) Ring System
Analysis of Preferred Substitution Sites and Electronic Effects
The indole nucleus is a π-excessive aromatic heterocycle, making it highly reactive towards electrophiles. mdpi.com The lone pair of electrons on the nitrogen atom is delocalized into the bicyclic system, increasing the electron density, especially within the pyrrole (B145914) ring. acs.org This makes the indole ring system significantly more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. springernature.com
The preferred site for electrophilic attack on the indole ring is the C3 position. mdpi.comresearchgate.net This preference is explained by analyzing the stability of the carbocation intermediate (the Wheland intermediate or σ-complex) formed upon attack at different positions. Attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring, resulting in a more stable intermediate compared to attack at C2 or other positions. acs.orgresearchgate.netstrath.ac.uk
In Methyl 2-methyl-1H-indole-5-carboxylate, the substituents on the ring modulate this inherent reactivity. The 2-methyl group is an electron-donating group (EDG) through a positive inductive effect (+I), which further increases the electron density of the pyrrole ring and reinforces the preference for substitution at C3. Conversely, the 5-methoxycarbonyl group is an electron-withdrawing group (EWG) through a negative mesomeric effect (-M), which deactivates the benzene portion of the ring system towards electrophilic attack. researchgate.net Consequently, electrophilic substitution occurs almost exclusively at the C3 position. If the C3 position is blocked, substitution may occur at other positions, but typically requires more forcing conditions. mdpi.com
| Substituent | Position | Electronic Effect | Influence on Reactivity |
|---|---|---|---|
| Nitrogen Lone Pair | N1 | +M (Mesomeric) | Strongly activates the pyrrole ring, directs to C3. |
| Methyl Group | C2 | +I (Inductive) | Weakly activates the pyrrole ring. |
| Methoxycarbonyl Group | C5 | -M (Mesomeric), -I (Inductive) | Strongly deactivates the benzene ring. |
Acylation and Alkylation at Nitrogen and Carbon Positions
Alkylation and acylation are fundamental transformations for modifying the indole scaffold. These reactions can occur at either a carbon atom (C-alkylation/acylation) or the nitrogen atom (N-alkylation/acylation). researchgate.net
C-Acylation/Alkylation: Friedel-Crafts-type reactions are commonly employed for the C-acylation and C-alkylation of indoles. Given the high nucleophilicity of the C3 position in this compound, these reactions are expected to proceed regioselectively at this site. researchgate.netcombichemistry.com For instance, Friedel-Crafts acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst would yield the corresponding 3-acyl derivative. combichemistry.comekb.eg However, the acidic conditions of Friedel-Crafts reactions can sometimes lead to polymerization or side reactions with sensitive indole substrates.
N-Acylation/Alkylation: The indole nitrogen possesses a slightly acidic proton (pKa ≈ 17) and can be deprotonated by a suitable base (e.g., NaH, t-BuOK) to form a nucleophilic indolide anion. researchgate.net This anion readily reacts with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acyl chlorides) to afford N-substituted products. The choice of reaction conditions determines the outcome. N-acylation or N-alkylation is typically favored under basic conditions, while C3-substitution is favored under acidic or neutral conditions.
| Reaction Type | Position | Typical Reagents | Typical Conditions |
|---|---|---|---|
| C-Acylation | C3 | Acyl chloride/anhydride, Lewis acid (e.g., AlCl₃) | Friedel-Crafts (acidic/neutral) |
| N-Alkylation | N1 | Alkyl halide, base (e.g., NaH, K₂CO₃) | Basic |
| N-Acylation | N1 | Acyl chloride, base (e.g., NaH, Pyridine) | Basic |
Vilsmeier-Haack Formylation at the Indole Core
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. acs.orgwikipedia.org The reaction involves an electrophilic substitution using the Vilsmeier reagent, a chloromethyliminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). rsc.orgscience.gov
Due to its mild electrophilic nature, the Vilsmeier reagent is highly selective for the most nucleophilic position on the substrate. organic-chemistry.org For this compound, the reaction occurs exclusively at the C3 position. The reaction proceeds through the attack of the C3 carbon on the Vilsmeier reagent to form an iminium ion intermediate. Subsequent hydrolysis during aqueous workup yields the 3-formyl derivative, Methyl 3-formyl-2-methyl-1H-indole-5-carboxylate. This transformation is a key step for introducing a versatile aldehyde functionality, which can be further modified. wikipedia.org
Mannich Reactions and Formation of 3-Substituted Indoles
The Mannich reaction is a three-component condensation reaction that provides a powerful method for the aminoalkylation of acidic protons. researchgate.netorganic-chemistry.org In the context of indole chemistry, the active hydrogen is at the C3 position. The reaction involves the condensation of the indole, a non-enolizable aldehyde (most commonly formaldehyde), and a primary or secondary amine (e.g., dimethylamine). researchgate.net
The reaction with this compound, formaldehyde, and dimethylamine (B145610) would produce the corresponding 3-((dimethylamino)methyl) derivative, a type of compound often referred to as a gramine (B1672134) analogue. These Mannich bases are highly valuable synthetic intermediates. The dimethylamino group is an excellent leaving group, and it can be displaced by a wide variety of nucleophiles, allowing for the introduction of diverse functional groups at the C3 position, such as cyano groups or extended carbon chains. combichemistry.com
Redox Chemistry of the Indole-5-Carboxylate Moiety
Oxidative Transformations and Derivatization Pathways
The electron-rich indole ring is susceptible to oxidation. wikipedia.org The specific outcome of the oxidation of this compound depends on the oxidant and reaction conditions, leading to several derivatization pathways.
Oxidation to Oxindoles: A common oxidative transformation of indoles involves the oxidation of the C2-C3 double bond. Simple oxidants like N-bromosuccinimide (NBS) can convert indoles into the corresponding 2-oxindoles. wikipedia.org For the title compound, this would yield Methyl 2-methyl-2-oxoindoline-5-carboxylate. However, such oxidative methods can sometimes lead to over-oxidation, producing isatin (B1672199) (indole-2,3-dione) derivatives, especially if the C3 position is unsubstituted. strath.ac.uk
Oxidation of the 2-Methyl Group: The methyl group at the C2 position is also a site for oxidation. Reagents such as N-chlorosuccinimide (NCS) in the presence of water can directly oxygenate the C(sp³)–H bonds of the 2-methyl group to afford the corresponding 2-formyl indole. acs.org This provides an alternative route to introducing a carbonyl function at the C2 position.
Oxidative Ring Cleavage: Under more vigorous conditions, oxidative cleavage of the pyrrole ring can occur. The Witkop oxidation involves the cleavage of the C2-C3 double bond, often using oxidants like oxone in the presence of a halide catalyst, which can transform C2,C3-disubstituted indoles into 2-acylaminoaryl ketones. springernature.com Other oxidative cleavage reactions can lead to the formation of anthranilic acid derivatives. researchgate.net Photoinduced oxidation in the presence of air can also cause cleavage of the pyrrole ring, leading to products such as benzoxazinones or carboxamides. rsc.org
| Oxidative Pathway | Reactive Site | Typical Product(s) | Example Reagent(s) |
|---|---|---|---|
| Oxidation to Oxindole (B195798) | C2-C3 Bond | 2-Oxoindoline derivative | N-Bromosuccinimide (NBS) |
| C2-Methyl Oxidation | C2-CH₃ Group | 2-Formylindole derivative | N-Chlorosuccinimide (NCS)/H₂O |
| Witkop Oxidation | C2-C3 Bond | 2-Acylaminoaryl ketone | Oxone/Halide |
| Ring Cleavage | Pyrrole Ring | Anthranilic acid derivatives | Electrochemical oxidation |
Reductive Conversions of the Ester and Indole Nitrogen
The reduction of this compound can be directed at either the methyl ester group or the indole ring, depending on the choice of reducing agent and reaction conditions.
Reduction of the Methyl Ester Group: The ester functionality is readily reduced to a primary alcohol. Strong hydride reagents, such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like tetrahydrofuran (B95107) (THF), are effective for this transformation. echemi.commasterorganicchemistry.comquora.comyoutube.com This reaction converts the methyl ester at the C-5 position into a hydroxymethyl group, yielding (2-methyl-1H-indol-5-yl)methanol. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the ester carbonyl, ultimately leading to the corresponding primary alcohol after an acidic workup. masterorganicchemistry.com
Reduction of the Indole Ring: The aromatic indole ring is generally resistant to reduction due to its resonance stabilization. nih.gov However, under forcing conditions, the pyrrole moiety of the indole can be selectively hydrogenated. Catalytic hydrogenation is the most common method for this conversion. For instance, using a platinum-on-carbon (Pt/C) catalyst in the presence of a strong acid and hydrogen gas can yield the corresponding 2,3-dihydroindole, known as an indoline (B122111). nih.gov Research has shown that for substrates like methyl indole-5-carboxylate, the rate of hydrogenation can be comparatively slow, likely due to the electron-withdrawing nature of the ester substituent. nih.gov Achieving complete reduction of the indole to an octahydroindole is also possible but requires more vigorous conditions and specialized catalysts, such as ruthenium N-heterocyclic carbene complexes under high hydrogen pressure and temperature. nih.gov
| Starting Material | Reagent(s) | Product | Functional Group Transformation |
| This compound | 1. LiAlH4, THF2. H3O+ | (2-methyl-1H-indol-5-yl)methanol | Ester → Primary Alcohol |
| This compound | H2, Pt/C, Acid | Methyl 2-methylindoline-5-carboxylate | Indole → Indoline |
Functional Group Interconversions of the Methyl Ester Group
The methyl ester group at the C-5 position is a versatile handle for a variety of functional group interconversions, allowing for the synthesis of a wide array of indole derivatives.
Hydrolysis: The most fundamental transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-methyl-1H-indole-5-carboxylic acid. This is typically achieved under basic conditions, for example, by heating with an aqueous solution of a base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), followed by acidification to protonate the resulting carboxylate salt. acs.orgmdpi.com
Amidation: The carboxylic acid, once formed via hydrolysis, can be converted into a diverse range of amides. This generally involves a two-step process where the carboxylic acid is first activated with a coupling agent, such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), and then treated with a primary or secondary amine. organic-chemistry.orgresearchgate.net Direct conversion from the ester is also possible but often requires harsher conditions.
Hydrazinolysis: The methyl ester can be converted directly to the corresponding carbohydrazide (B1668358) by reaction with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O), typically in a protic solvent like ethanol (B145695) under reflux. mdpi.comresearchgate.net This reaction proceeds via nucleophilic acyl substitution, where hydrazine acts as the nucleophile, displacing the methoxy (B1213986) group to form 2-methyl-1H-indole-5-carbohydrazide. This hydrazide is a useful intermediate for synthesizing other heterocyclic systems. researchgate.net
Transesterification: While the methyl ester is relatively stable, it can undergo transesterification in the presence of another alcohol under acidic or basic catalysis. For example, reacting the methyl ester with sodium ethoxide in ethanol could lead to the formation of the corresponding ethyl ester, Ethyl 2-methyl-1H-indole-5-carboxylate. mdpi.com
| Starting Material | Reagent(s) | Product | Transformation |
| This compound | 1. NaOH(aq), Heat2. HCl(aq) | 2-methyl-1H-indole-5-carboxylic acid | Hydrolysis |
| 2-methyl-1H-indole-5-carboxylic acid | HBTU, R1R2NH, Base | N,N-disubstituted-2-methyl-1H-indole-5-carboxamide | Amidation |
| This compound | N2H4·H2O, EtOH, Reflux | 2-methyl-1H-indole-5-carbohydrazide | Hydrazinolysis |
| This compound | NaOEt, EtOH | Ethyl 2-methyl-1H-indole-5-carboxylate | Transesterification |
Ring Transformations and Rearrangement Reactions Involving the Indole Skeleton
The indole skeleton is an aromatic system and is generally stable, meaning that ring transformations and rearrangements are not common under typical laboratory conditions. Most synthetic routes focus on functionalizing the existing ring rather than altering its core structure. However, under specific and often high-energy conditions, or through multi-step sequences, transformations of the indole ring can be induced.
Ring Expansion: One notable transformation is the expansion of the five-membered pyrrole ring to a six-membered pyridine (B92270) ring, converting an indole into a quinoline. This can be achieved through reaction with a carbene, such as dichlorocarbene (B158193) generated from chloroform (B151607) and a strong base. quimicaorganica.org The carbene adds to the C2-C3 double bond of the indole to form a transient dichlorocyclopropane intermediate, which then undergoes rearrangement and elimination to yield a chloroquinoline derivative. Photochemically mediated reactions with chlorodiazirines can also achieve a one-carbon ring expansion to yield quinolinium salts. nih.gov Another approach involves the reaction of indoles with dialkylacetylene dicarboxylates under thermal, solvent-free conditions, which can lead to the formation of functionalized benzazepines through ring expansion. rsc.org
Ring Contraction: Ring contraction of the indole nucleus is less common. However, synthetic strategies involving rearrangements can lead to smaller ring systems. For instance, the oxidation of certain indole derivatives can form indole-2,3-epoxides, which, upon treatment with acid, can undergo a semi-pinacol type rearrangement to afford contracted oxindole products. rsc.org While not a direct contraction of the parent indole, such sequences demonstrate that the carbocyclic portion of the indole system can be modified to create fused cyclopentane (B165970) rings through complex reaction cascades. nih.gov
It is important to note that many rearrangements, such as the Fischer indole synthesis, occur during the formation of the indole ring rather than as a transformation of a pre-formed indole. wikipedia.org The inherent aromatic stability of the indole core in this compound makes it a robust scaffold that largely resists skeletal rearrangement.
Spectroscopic and Structural Elucidation of Methyl 2 Methyl 1h Indole 5 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Methyl 2-methyl-1H-indole-5-carboxylate, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, offer a comprehensive map of its atomic arrangement.
The proton NMR (¹H NMR) spectrum of this compound provides detailed information about the electronic environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by the protons, while the coupling patterns reveal the neighboring protons.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the methyl group at the C2 position, the methyl ester group, and the N-H proton of the indole ring.
N-H Proton: A broad singlet is anticipated in the downfield region, typically between δ 8.0 and 8.5 ppm, characteristic of an indole N-H proton. Its broadness is a result of quadrupole broadening and potential hydrogen bonding.
Aromatic Protons: The protons on the benzene (B151609) ring portion of the indole nucleus (H4, H6, and H7) will exhibit signals in the aromatic region (δ 7.0-8.0 ppm).
H4: This proton is expected to appear as a singlet or a narrow doublet around δ 8.2 ppm, being the most deshielded due to the anisotropic effect of the adjacent ester group.
H6: This proton would likely resonate as a doublet of doublets around δ 7.8 ppm, showing coupling to both H7 and potentially a smaller long-range coupling.
H7: This proton is expected to appear as a doublet around δ 7.3 ppm, coupled with H6.
C3-H Proton: The proton at the C3 position of the indole ring is expected to appear as a singlet around δ 6.2 ppm.
Methyl Ester Protons (-OCH₃): A sharp singlet for the three protons of the methyl ester group is expected around δ 3.9 ppm.
C2-Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group at the C2 position is anticipated around δ 2.4 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H | ~8.0-8.5 | br s | - |
| H4 | ~8.2 | s or d | - |
| H6 | ~7.8 | dd | - |
| H7 | ~7.3 | d | - |
| H3 | ~6.2 | s | - |
| -OCH₃ | ~3.9 | s | - |
| C2-CH₃ | ~2.4 | s | - |
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound will display distinct signals for each unique carbon atom.
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and is expected to resonate at approximately δ 168 ppm.
Aromatic and Heterocyclic Carbons: The eight carbons of the indole ring will appear in the range of δ 100-140 ppm.
C2: The carbon bearing the methyl group is expected around δ 138 ppm.
C7a and C3a: The bridgehead carbons are anticipated to be in the region of δ 128-135 ppm.
C5: The carbon attached to the carboxylate group is expected around δ 124 ppm.
C4, C6, C7: These aromatic carbons will resonate in the δ 110-125 ppm range.
C3: This carbon is typically found in the upfield region of the aromatic carbons, around δ 101 ppm.
Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group will show a signal around δ 52 ppm.
C2-Methyl Carbon (-CH₃): The carbon of the methyl group at the C2 position is expected to resonate at approximately δ 14 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~168 |
| C2 | ~138 |
| C7a | ~135 |
| C3a | ~128 |
| C5 | ~124 |
| C6 | ~122 |
| C4 | ~120 |
| C7 | ~110 |
| C3 | ~101 |
| -OCH₃ | ~52 |
| C2-CH₃ | ~14 |
To unambiguously assign the proton and carbon signals, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, COSY would show correlations between the coupled aromatic protons (H6 with H7).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would confirm the assignments of protons to their respective carbons, for example, linking the signal at ~6.2 ppm to the C3 carbon at ~101 ppm.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and bonding within a molecule.
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.
N-H Stretch: A sharp to moderately broad band is expected in the region of 3300-3400 cm⁻¹, corresponding to the N-H stretching vibration of the indole ring.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group will be prominent in the range of 1700-1725 cm⁻¹.
C=C Stretches: Aromatic C=C stretching vibrations of the indole ring will give rise to multiple bands in the 1450-1620 cm⁻¹ region.
C-O Stretch: The C-O stretching vibration of the ester group is expected to show a strong band in the 1100-1300 cm⁻¹ range.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | ~3350 | Medium |
| Aromatic C-H Stretch | ~3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | ~2950-2850 | Medium-Weak |
| C=O Stretch (Ester) | ~1715 | Strong |
| Aromatic C=C Stretch | ~1620-1450 | Medium-Strong |
| C-O Stretch (Ester) | ~1250 | Strong |
FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals.
Aromatic Ring Vibrations: The symmetric breathing vibrations of the indole ring are expected to be strong in the Raman spectrum, appearing in the fingerprint region.
C-C and C-N Ring Modes: These skeletal vibrations will contribute to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).
Methyl Group Deformations: Symmetric and asymmetric bending vibrations of the methyl groups will also be observable.
The combination of these spectroscopic techniques allows for a detailed and confident structural elucidation of this compound, confirming the arrangement of atoms and the presence of key functional groups.
Based on a comprehensive search, detailed experimental data regarding the mass spectrometry and X-ray crystallography of this compound is not available in the public domain. While the synthesis and use of this compound are mentioned in various chemical literature, the specific analytical data required to populate the requested sections have not been published.
Therefore, it is not possible to provide the article with the specified content and structure. Information for related indole compounds exists, but per the instructions, such data cannot be used as a substitute.
X-ray Crystallography for Solid-State Structure Determination
Polymorphism Studies and Their Structural Implications
Polymorphism, the ability of a solid material to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, is a phenomenon of significant scientific interest. wikipedia.orgcambridge.org These different crystalline forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which are critical in the development of pharmaceuticals and other materials. kirsoplabs.co.uktheijes.com
As of the current date, a thorough review of scientific literature and crystallographic databases reveals no specific studies on the polymorphism of this compound. Furthermore, the crystal structure of this specific compound has not been publicly reported. In the absence of direct experimental data, an understanding of its potential for polymorphic behavior can be inferred by examining the structural features of the molecule and comparing them with known crystal structures of related indole derivatives.
The molecular structure of this compound contains several key functional groups that are known to participate in the types of intermolecular interactions that direct crystal packing and can give rise to polymorphism. These include the indole N-H group, which is a hydrogen bond donor, the carbonyl oxygen of the ester group, which is a hydrogen bond acceptor, and the aromatic indole ring system, which can engage in π-π stacking interactions. nih.govmdpi.com
Studies on a variety of indole analogues have demonstrated the importance of these interactions in determining their solid-state structures. nih.govacs.org The interplay between hydrogen bonding and π-π stacking, in particular, often leads to a variety of packing motifs. For instance, many indole derivatives form hydrogen-bonded chains or dimers, which are then further organized by weaker interactions. nih.goviucr.org
The presence of both a hydrogen bond donor (N-H) and an acceptor (C=O) in this compound suggests a high likelihood of forming robust hydrogen-bonded networks. It is conceivable that different crystallization conditions could favor different hydrogen bonding patterns, leading to distinct polymorphic forms. For example, one polymorph might be characterized by catemeric chains formed via N-H···O=C hydrogen bonds, while another might exhibit centrosymmetric dimers.
Furthermore, the planar indole ring is susceptible to π-π stacking interactions, which are a significant contributor to the lattice energy in many aromatic compounds. mdpi.com The relative orientation of the indole rings in adjacent molecules can vary, leading to different packing arrangements such as parallel-displaced or T-shaped geometries. These variations in stacking can also be a source of polymorphism.
To illustrate the potential for diverse crystal packing in indole derivatives, the crystallographic data for several related compounds are presented below. These examples highlight the common intermolecular interactions and resulting structural motifs that could also be accessible to this compound.
Table 1: Crystallographic Data for Selected Indole Derivatives
| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| Indole | Orthorhombic | Pna2₁ | N-H···π interactions, π-π stacking | nih.gov |
| 5-Nitroindole | Monoclinic | P2₁/c | N-H···O hydrogen bonds, π-π stacking | nih.govacs.org |
| Ethyl 5-chloro-1H-indole-2-carboxylate | Monoclinic | P2₁/c | N-H···O hydrogen bonds (forming dimers), π-π stacking | nih.gov |
The structural implications of polymorphism are profound. Different packing arrangements can lead to variations in density, hardness, and even color. cambridge.org From a pharmaceutical perspective, the solubility and dissolution rate of an active ingredient are highly dependent on its crystalline form, which in turn affects its bioavailability.
Given the functional groups present in this compound and the observed structural diversity in related compounds, it is reasonable to hypothesize that this compound is capable of forming multiple polymorphic forms. The specific conditions of crystallization, such as the choice of solvent, temperature, and rate of cooling, would likely play a critical role in determining which polymorph is obtained. nih.govacs.org Future experimental studies involving single-crystal X-ray diffraction would be necessary to isolate and characterize these potential polymorphs and to fully understand the structural landscape of this compound.
Computational Chemistry and Theoretical Investigations of Methyl 2 Methyl 1h Indole 5 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and properties of indole (B1671886) derivatives. This method provides a balance between computational cost and accuracy, making it ideal for studying the geometric, spectroscopic, and electronic characteristics of Methyl 2-methyl-1H-indole-5-carboxylate.
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high precision. ijrar.orgscielo.org.mx These calculations reveal that the indole ring system is largely planar. The orientation of the methyl ester group at the C5 position is a key conformational variable. Computational scans of the potential energy surface by systematically rotating the ester group can identify the most stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its interactions and properties.
Interactive Table: Predicted Geometrical Parameters for this compound using DFT/B3LYP.
DFT calculations are highly effective in predicting spectroscopic data, which serves as a vital tool for structural confirmation. Theoretical vibrational frequencies (IR and Raman) can be calculated for the optimized geometry of this compound. ijrar.org These calculated frequencies, when appropriately scaled to account for systematic errors, typically show excellent agreement with experimental spectra. nih.gov This allows for precise assignment of vibrational modes, such as the N-H stretch of the indole ring, the C=O stretch of the ester, and various C-H bending and ring deformation modes. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like GIAO (Gauge-Including Atomic Orbital), providing a theoretical spectrum that aids in the interpretation of experimental results. scielo.org.mx
Interactive Table: Comparison of Theoretical and Expected Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. youtube.comacadpubl.eu For this compound, DFT calculations show that the HOMO is typically localized over the electron-rich indole ring system, particularly the pyrrole (B145914) moiety. semanticscholar.org This indicates that the indole ring is the primary site for electrophilic attack. Conversely, the LUMO is often distributed across the fused ring system and extends onto the electron-withdrawing methyl carboxylate group. semanticscholar.orgresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and electronic excitability. acadpubl.eu A smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net Analysis of the molecular electrostatic potential (MEP) map further elucidates reactivity by visualizing the charge distribution. The MEP for this indole derivative would show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for nucleophilic attack, and a positive potential (blue) near the indole N-H proton. scielo.org.mxacadpubl.eu
Modeling of Intermolecular Interactions and Crystal Packing
In the solid state, the arrangement of molecules is governed by a delicate balance of intermolecular forces. Computational models can predict and analyze these interactions for this compound. The prominent functional groups—the N-H donor, the carbonyl oxygen acceptor, and the aromatic rings—dictate the packing arrangement. It is highly probable that the crystal structure is stabilized by N-H···O=C hydrogen bonds, where the indole nitrogen of one molecule interacts with the carbonyl oxygen of a neighboring molecule, potentially forming dimers or chains. nih.govresearchgate.netnih.gov
Furthermore, π–π stacking interactions between the planar indole rings of adjacent molecules are expected to play a significant role in the crystal packing. semanticscholar.orgresearchgate.net Computational methods, including DFT with dispersion corrections (DFT-D), are essential for accurately modeling these non-covalent interactions. Hirshfeld surface analysis can also be computationally generated to visualize and quantify the different types of intermolecular contacts within the crystal lattice. nih.gov
Computational Studies of Reaction Mechanisms and Transition States in Indole Synthesis and Reactivity
Computational chemistry is instrumental in elucidating the mechanisms of reactions involved in the synthesis and functionalization of indoles. nih.gov For instance, classic indole syntheses like the Fischer, Bartoli, or Nenitzescu methods can be modeled to understand their intricate reaction pathways. researchgate.netirjmets.comresearchgate.net DFT calculations can map the potential energy surface for these reactions, identifying the structures of intermediates and, crucially, the transition states that connect them. nih.gov
By calculating the activation energies associated with these transition states, researchers can predict reaction rates and understand the origins of regioselectivity in electrophilic substitution reactions on the indole nucleus. For this compound, computational studies could predict whether further substitution is more likely to occur at the C3 position of the pyrrole ring or at other positions on the benzene (B151609) ring, providing guidance for synthetic chemists. nih.gov
Advanced Computational Methods for Indole-Based Systems
While DFT is a workhorse for many applications, more complex chemical questions may require more advanced computational methods. For studying the excited-state properties of indole derivatives, which is relevant for their applications in materials science and photochemistry, Time-Dependent DFT (TD-DFT) or more sophisticated multireference methods may be employed.
For indole-based systems interacting with large biological macromolecules, such as enzymes or receptors, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often used. In this approach, the indole ligand and the active site of the protein are treated with a high-level QM method, while the rest of the protein and solvent are described using a more computationally efficient MM force field. This allows for the accurate modeling of reaction mechanisms or binding interactions within a complex biological environment. rsc.orgmdpi.com
Research Applications and Broader Scientific Context Non Biological/non Clinical Focus
Applications in Materials Science and Functional Organic Materials Development
While direct applications of Methyl 2-methyl-1H-indole-5-carboxylate in materials science are not extensively documented, the inherent properties of the indole (B1671886) scaffold suggest its potential as a valuable component in the design of novel functional organic materials. The indole nucleus is an electron-rich aromatic system, a characteristic that is often exploited in the development of materials with specific electronic and photophysical properties.
The broader family of indole derivatives has been investigated for its utility in various material science applications. For instance, indole-containing polymers are being explored for their conductive properties, making them candidates for organic electronics. The ability of the indole ring to participate in π-π stacking interactions can facilitate charge transport, a crucial factor in the performance of organic semiconductors. Although specific research on polymers derived from this compound is not prominent, its structure provides a template for the synthesis of monomers that could be polymerized to create materials with tailored electronic characteristics.
Furthermore, the indole scaffold is a known chromophore, and its derivatives have been utilized in the development of organic dyes. These dyes can find applications in areas such as dye-sensitized solar cells (DSSCs), where they act as the primary light-harvesting component. The absorption and emission properties of indole derivatives can be fine-tuned by the introduction of various substituents on the indole ring. The methyl and carboxylate groups present in this compound could be chemically modified to modulate its photophysical properties, thereby offering a potential avenue for the creation of new organic dyes for advanced applications.
Role as a Key Intermediate and Building Block in Complex Multistep Organic Synthesis
The true value of this compound in the non-biological realm lies in its utility as a versatile intermediate and building block in the synthesis of more complex organic molecules. The indole ring system is a common motif in many natural products and synthetically important compounds. The presence of multiple functional groups—the reactive N-H of the indole, the ester at the 5-position, and the methyl group at the 2-position—provides several handles for further chemical transformations.
The synthesis of the closely related ethyl 2-methyl-1H-indole-5-carboxylate has been well-documented through methods like the Gassman indole synthesis. orgsyn.org This established synthetic route underscores the accessibility of this class of compounds, making them readily available starting materials for more elaborate synthetic endeavors.
While specific, high-profile total syntheses explicitly starting from this compound are not frequently reported in mainstream literature, its structural motifs are prevalent in a variety of complex targets. Organic chemists often employ such substituted indoles to construct larger, polycyclic systems. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations or other coupling reactions. The indole nitrogen can be alkylated or arylated to introduce further complexity, and the methyl group at the 2-position can influence the reactivity of the indole ring and can also be a site for functionalization under certain conditions.
The following table illustrates the potential synthetic transformations that can be performed on this compound, highlighting its versatility as a building block.
| Functional Group | Potential Transformation | Product Class |
| Indole N-H | Alkylation, Arylation, Acylation | N-substituted indoles |
| Methyl Ester | Hydrolysis, Amidation, Reduction | Indole-5-carboxylic acids, amides, alcohols |
| Aromatic Ring | Electrophilic Aromatic Substitution | Further substituted indoles |
Contribution to the Development of Novel Synthetic Methodologies in Organic Chemistry
The development of new and efficient methods for the synthesis and functionalization of heterocyclic compounds is a cornerstone of modern organic chemistry. Substituted indoles, including this compound and its analogs, often serve as important substrates in the development of such novel synthetic methodologies.
For example, the palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylates showcases a modern approach to constructing the indole core. mdpi.com While this particular study focuses on the 3-carboxylate isomer, the principles and catalytic systems developed could potentially be adapted for the synthesis of the 5-carboxylate isomer. The investigation of such reactions with a variety of substituted anilines and other starting materials helps to expand the scope and utility of these new methods.
Furthermore, classic named reactions for indole synthesis, such as the Nenitzescu indole synthesis, have been employed for the large-scale production of related compounds like 5-hydroxy-2-methyl-1H-indole derivatives. researchgate.net The study and optimization of these established reactions using a range of substrates, including those that could lead to this compound, contribute to a deeper understanding of their mechanisms and limitations, thereby fostering the development of improved and more general synthetic protocols.
The reactivity of the indole ring itself is a subject of ongoing research. The development of new methods for the selective functionalization of the indole nucleus at various positions is a significant area of interest. Compounds like this compound can be used as model substrates to test the regioselectivity and efficiency of new C-H activation or cross-coupling reactions, thus contributing to the expansion of the synthetic chemist's toolkit.
The following table lists some of the key synthetic methodologies relevant to the preparation of this compound and its derivatives.
| Synthetic Methodology | Description | Relevance |
| Gassman Indole Synthesis | A method for the synthesis of indoles from anilines and β-keto esters. orgsyn.org | Provides a route to 2-methyl-indole-5-carboxylate derivatives. |
| Nenitzescu Indole Synthesis | A reaction between benzoquinones and enamines to form 5-hydroxyindoles. researchgate.net | A classic method for synthesizing functionalized indoles. |
| Palladium-Catalyzed Cyclization | Modern cross-coupling methods for the construction of the indole ring. mdpi.com | Represents a contemporary approach to synthesizing substituted indoles. |
Conclusion and Future Research Directions in Methyl 2 Methyl 1h Indole 5 Carboxylate Chemistry
Synthesis of Novel Analogs and Derivatives
The synthesis of novel analogs of methyl 2-methyl-1H-indole-5-carboxylate is a cornerstone of future research, aimed at creating libraries of compounds for various applications. Building upon established synthetic routes, chemists can introduce a wide array of functional groups at several key positions on the indole (B1671886) ring.
N-Functionalization: The indole nitrogen (N-1) is a prime site for derivatization. Alkylation, arylation, and acylation reactions can introduce diverse substituents, potentially modulating the electronic properties and biological activity of the molecule. For instance, methods used for the N-alkylation of indole-2-carboxylates could be adapted for this purpose. mdpi.com
C-3 Position: The C-3 position is highly reactive in many indoles and offers a handle for introducing substituents. Electrophilic substitution reactions could be explored to install various functional groups.
Benzene (B151609) Ring Substitution: Analogs with substituents on the benzene portion of the indole (C-4, C-6, C-7) are of significant interest. Starting from appropriately substituted anilines, classical indole syntheses like the Gassman indole synthesis can provide access to these derivatives. The Gassman method has been successfully used to prepare the closely related ethyl 2-methylindole-5-carboxylate. orgsyn.org
Modification of the Ester Group: The methyl ester at C-5 can be readily transformed into other functional groups. Hydrolysis to the corresponding carboxylic acid, followed by amide coupling, can generate a vast library of amide derivatives. bipublication.com Reduction to the alcohol or conversion to other esters are also viable modifications.
A summary of potential derivatization sites is presented below.
| Position | Type of Modification | Potential Reagents/Reactions | Resulting Analog |
| N-1 | Alkylation/Acylation | Alkyl halides, Acyl chlorides | N-Substituted derivatives |
| C-3 | Electrophilic Substitution | Vilsmeier-Haack, Friedel-Crafts | 3-Formyl, 3-Acyl derivatives |
| C-4, C-6, C-7 | Synthesis from substituted precursors | Substituted Anilines in Gassman or Fischer synthesis | Halogenated, Alkylated, or Alkoxy derivatives |
| C-5 Ester | Hydrolysis, Amidation, Reduction | LiOH, Amines/Coupling agents, LiAlH₄ | Carboxylic acid, Amides, Alcohol |
Exploration of Under-explored Chemical Transformations
Beyond the synthesis of simple analogs, future work should focus on leveraging the this compound core in more complex and under-explored chemical transformations.
Cross-Coupling Reactions: The indole ring can be a substrate for various metal-catalyzed cross-coupling reactions. Halogenated derivatives of this compound could serve as precursors for Suzuki, Sonogashira, or Buchwald-Hartwig reactions, enabling the introduction of aryl, alkynyl, and amino groups.
C-H Activation: Direct C-H activation and functionalization represent a modern and efficient approach to derivatization, minimizing the need for pre-functionalized starting materials. Exploring conditions for regioselective C-H activation at the C-3, C-4, C-6, or C-7 positions is a promising research direction. Palladium-catalyzed intramolecular C-H activation has been effectively used in the synthesis of related 2-methyl-1H-indole-3-carboxylates. mdpi.com
Cycloaddition Reactions: The pyrrole (B145914) moiety of the indole can participate in cycloaddition reactions, providing access to complex, polycyclic architectures. Investigating the reactivity of this compound in Diels-Alder or other cycloaddition reactions could yield novel molecular scaffolds.
Ring-Expansion/Rearrangement: Exploring reactions that induce rearrangement or expansion of the indole core could lead to entirely new heterocyclic systems with unique properties.
Advancements in Spectroscopic and Computational Characterization
Comprehensive characterization is crucial for understanding the structure, properties, and behavior of new molecules. Future research will benefit from the application of advanced spectroscopic and computational methods.
Advanced NMR Techniques: While standard ¹H and ¹³C NMR are routine, advanced techniques such as 2D-NMR (COSY, HSQC, HMBC) can be used to unambiguously assign all signals for complex derivatives. Spectroscopic data from related isomers, such as methyl 2-methyl-1H-indole-3-carboxylate, serve as a valuable reference for these assignments. mdpi.comunina.it
X-ray Crystallography: Obtaining single-crystal X-ray structures of new derivatives provides definitive proof of their three-dimensional structure and intermolecular interactions in the solid state. Such analyses have been crucial in studying polymorphism in related indole carboxylic acids. mdpi.com
Computational Chemistry: Density Functional Theory (DFT) calculations are becoming indispensable for modern chemical research. Future studies should employ DFT to:
Predict spectroscopic data (NMR, IR) to aid in experimental characterization. mdpi.com
Calculate molecular orbital energies (HOMO-LUMO) to understand reactivity and electronic properties.
Model reaction mechanisms to rationalize observed outcomes and guide experimental design.
Determine thermodynamic properties, such as the enthalpy of formation, which has been successfully calculated for the 2-methylindole (B41428) core. nist.gov
The table below summarizes key spectroscopic data for related indole carboxylates, which can serve as a benchmark for future studies on 2-methyl-1H-indole-5-carboxylate derivatives.
| Compound | ¹H NMR Data (CDCl₃, δ ppm) | ¹³C NMR Data (CDCl₃, δ ppm) | Reference |
| Methyl 2-methyl-1H-indole-3-carboxylate | 8.48 (brs, NH), 8.09 (dd), 7.30 (dd), 7.21-7.19 (m), 3.94 (s, OCH₃), 2.74 (s, CH₃) | 166.7, 144.3, 134.6, 127.2, 122.3, 121.6, 121.2, 110.6, 104.3, 50.8, 14.2 | mdpi.com |
| Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate | 8.41 (brs, NH), 8.21 (s), 7.28 (d), 7.17 (d), 3.93 (s, OCH₃), 2.74 (s, CH₃) | 166.1, 145.0, 133.1, 128.8, 125.6, 124.1, 115.4, 112.1, 104.7, 51.2, 14.2 | mdpi.com |
| Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | 8.43 (brs, NH), 8.05 (d), 7.21 (d), 7.14 (dd), 3.94 (s, OCH₃), 2.74 (s, CH₃) | 166.1, 145.2, 132.8, 128.3, 127.7, 122.7, 121.1, 111.5, 104.6, 50.9, 14.2 | mdpi.com |
Integration with Emerging Methodologies in Organic Synthesis
To enhance the efficiency, sustainability, and scope of synthesis, future research on this compound should integrate emerging methodologies.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based protocols for the synthesis and derivatization of the target indole could enable rapid library synthesis and facilitate large-scale production.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. Its application has been successfully demonstrated in the palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylates, suggesting its utility for the 5-carboxylate isomer as well. mdpi.comunina.it
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. Exploring photocatalytic reactions for the functionalization of the this compound scaffold is a promising area for future investigation.
Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, allow for the construction of complex molecules from three or more starting materials in a single step. Designing MCRs that incorporate a derivative of this compound could provide rapid access to diverse and complex molecular architectures. rjpbcs.com
By embracing these future research directions, the scientific community can continue to build upon the chemistry of this compound, paving the way for new materials, medicines, and technologies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing methyl 2-methyl-1H-indole-5-carboxylate, and how do reaction conditions influence yield?
- The compound can be synthesized via cyclocondensation of substituted indole precursors with methylating agents. For example, refluxing 3-formyl-indole derivatives with acetic acid and sodium acetate under controlled conditions (3–5 hours) is a common method . Optimize stoichiometry (e.g., 1.1 equiv of aldehyde precursors) and monitor reaction progress via TLC or HPLC to maximize purity (>95%) and yield.
Q. How can researchers characterize the structural and electronic properties of this compound experimentally and computationally?
- Use X-ray crystallography (e.g., SHELX programs for structure refinement) to resolve molecular geometry . Pair experimental data with DFT calculations (B3LYP, CAM-B3LYP, or M06-2X functionals) to analyze electronic structure, hydrogen bonding, and solvent effects. UV-Vis and FTIR spectroscopy validate π-π* transitions and carbonyl stretching modes (~1700 cm⁻¹) .
Q. What stability considerations are critical for storing and handling this compound?
- Store the compound at –20°C in airtight, light-resistant containers to prevent degradation. While no decomposition products are reported, avoid exposure to strong oxidizers or bases. Use P95/P100 respirators and nitrile gloves during handling due to limited acute toxicity data .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral or crystallographic data for this compound derivatives?
- Cross-validate NMR (¹H/¹³C) and XRD results with computational models (e.g., Gaussian or ORCA). For ambiguous peaks, employ 2D NMR (COSY, HSQC) or synchrotron XRD to enhance resolution. Discrepancies in hydrogen bonding can arise from solvent polarity—re-run experiments in anhydrous DMSO or THF .
Q. What computational strategies predict the reactivity of this compound in nucleophilic/electrophilic reactions?
- Perform frontier molecular orbital (FMO) analysis to identify reactive sites. HOMO localization on the indole ring suggests electrophilic substitution at C3/C4 positions. Solvent modeling (PCM or SMD) adjusts for dielectric effects in polar protic solvents . Validate predictions via Hammett plots or kinetic isotope effects.
Q. How can researchers design derivatives of this compound for biological activity screening?
- Introduce substituents (e.g., fluoro, amino, or methoxy groups) at C3/C7 to modulate lipophilicity (logP) and binding affinity. Use Suzuki-Miyaura coupling for aryl functionalization . Prioritize derivatives with ClogP < 3.5 and PSA < 90 Ų for enhanced bioavailability.
Q. What experimental protocols address gaps in toxicological data for this compound?
- Conduct Ames tests (OECD 471) to assess mutagenicity and acute toxicity assays (OECD 423) in rodent models. Since IARC/OSHA classifications are unavailable, reference structurally similar indoles (e.g., 5-fluoroindole-2-carboxylates) for preliminary risk assessment .
Methodological Notes
- Synthesis Optimization : Adjust reflux time (3–5 hours) and catalyst loading (e.g., sodium acetate) to minimize byproducts like dimerized indoles .
- Data Validation : Cross-reference CAS 57663-18-0 (this compound) with spectral libraries to avoid misidentification of regioisomers (e.g., 6-methyl derivatives) .
- Safety Compliance : Follow ISO 10993-1 guidelines for biocompatibility testing if the compound is intended for pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
